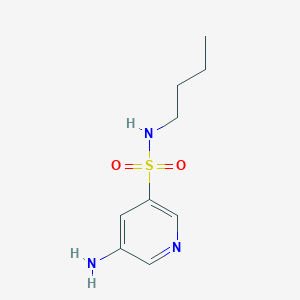

5-amino-N-butylpyridine-3-sulfonamide

Vue d'ensemble

Description

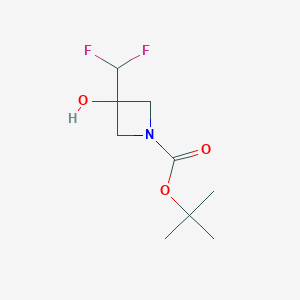

5-amino-N-butylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H15N3O2S . It is used in various fields due to its unique properties .

Synthesis Analysis

The synthesis of 5-amino-N-butylpyridine-3-sulfonamide and similar compounds has been studied in the context of developing anti-inflammatory agents . The synthesis involves designing and creating novel amide/sulfonamide derivatives based on previously reported anti-inflammatory compounds .Molecular Structure Analysis

The molecular structure of 5-amino-N-butylpyridine-3-sulfonamide is characterized by the presence of a sulfonamide functional group, which forms the basis of several groups of drugs . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Applications De Recherche Scientifique

Synthesis and Complexation

5-Amino-N-butylpyridine-3-sulfonamide derivatives play a pivotal role in the synthesis of complex compounds, especially in the complexation with metal ions like Ni(II) and Fe(II). The sulfonamide acts as a neutral ligand, facilitating the coordination of these metal ions. Such compounds are characterized through a variety of spectroscopic methods and hold potential in increasing the biological and catalytic applications in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Development of Sensitive Assays

The unique structure of sulfonamide antibiotics, including 5-amino-N-butylpyridine-3-sulfonamide derivatives, allows for the development of sensitive immunoassays like enzyme-linked immunosorbent assays (ELISAs). These assays are critical in detecting a wide range of sulfonamide antibiotic congeners, ensuring the safety and compliance of products, especially in the food industry (Adrián et al., 2009).

Electrochemical Biosensors

The compound's derivatives are also integral in the development of novel electrochemical biosensors. Such sensors are particularly effective for detecting sulfapyridine (SPy), a sulfonamide antibiotic used in veterinary medicine. The high sensitivity and specificity of these biosensors make them suitable for monitoring antibiotic residues in food products, ensuring food safety (El Alami El Hassani et al., 2017).

Medicinal Chemistry

The sulfonamide group, found in 5-amino-N-butylpyridine-3-sulfonamide, is widely recognized for its significance in medicinal chemistry. This group appears in a multitude of marketed drugs and plays a crucial role in inhibiting certain enzymes, showcasing its versatility and importance in drug design and discovery (Kalgutkar, Jones, & Sawant, 2010).

Environmental Remediation

Studies also suggest the role of sulfonamide derivatives in environmental remediation. Microorganisms can degrade sulfonamide antibiotics through unique pathways, emphasizing the potential of these compounds in addressing environmental concerns related to antibiotic resistance and persistence (Ricken et al., 2013).

Propriétés

IUPAC Name |

5-amino-N-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-2-3-4-12-15(13,14)9-5-8(10)6-11-7-9/h5-7,12H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKIPRVPRBFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CN=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-butylpyridine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1380258.png)

![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)

![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)